molecular formula C7H10ClN B7779127 3-Chloro-4,4-dimethylpent-2-enenitrile

3-Chloro-4,4-dimethylpent-2-enenitrile

Cat. No.: B7779127
M. Wt: 143.61 g/mol
InChI Key: KCVZJFYFJKNOFD-XQRVVYSFSA-N
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Description

3-Chloro-4,4-dimethylpent-2-enenitrile is a chemical compound belonging to the nitrile family. It is characterized by the presence of a chloro group and a nitrile group attached to a pentene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,4-dimethylpent-2-enenitrile typically involves the reaction of 3-chloro-4,4-dimethylpent-2-ene with a suitable nitrile source under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrile source, followed by nucleophilic substitution with the chloroalkene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,4-dimethylpent-2-enenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4,4-dimethylpent-2-enenitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-4,4-dimethylpent-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4,4-dimethylpent-2-ene: Similar structure but lacks the nitrile group.

    4,4-Dimethylpent-2-enenitrile: Similar structure but lacks the chloro group.

    3-Chloro-4,4-dimethylpentanenitrile: Similar structure but lacks the double bond

Uniqueness

3-Chloro-4,4-dimethylpent-2-enenitrile is unique due to the presence of both a chloro group and a nitrile group on a pentene backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

(Z)-3-chloro-4,4-dimethylpent-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN/c1-7(2,3)6(8)4-5-9/h4H,1-3H3/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVZJFYFJKNOFD-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=C/C#N)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216574-58-2
Record name 3-chloro-4,4-dimethylpent-2-enenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To an ice cold (0-5° C.) dimethylformamide (6.2 mL, 80 mmol) was added phosphorous oxychloride (3.75 mL, 40 mmol) dropwise with stirring for 15 min. To this cold mixture, tert-butyl methyl ketone (2.0 g, 20 mmol) was added dropwise maintaining the temperature of the reaction mixture between 45-55° C. for 10 min. The reaction mixture was slowly allowed to room temperature (rt) and stand for 30 min. To the reaction mixture, 1 mL of a total solution of hydroxylamine hydrochloride (5.56 g, 80 mmol) in dry DMF (8 mL) was added and the mixture was stirred at 70-80° C. for 5 min. Then the remaining solution of hydroxylamine hydrochloride in DMF was added thereafter at such a rate that the temperature of the reaction mixture rise above 145-155° C. After completion of the addition, the reaction mixture was allowed to rt for 30 min and diluted with cold water (200 mL). The solution was extracted with chloroform (3×100 mL) and the combined chloroform layer was washed with water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent. The residue was chromatographed over silica gel using hexane-ethyl acetate (98:2) as eluent to give the product as a light green color oil (1.0 g, 35%). 1H NMR (400 MHz, CDCl3): δ 5.56 (1H, s, ═CH), 1.24 (9H, s, tert-butyl).
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
3.75 mL
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reactant
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6.2 mL
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reactant
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2 g
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reactant
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[Compound]
Name
total solution
Quantity
1 mL
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reactant
Reaction Step Four
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5.56 g
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reactant
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8 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Yield
35%

Synthesis routes and methods II

Procedure details

3-Chloro-4,4dimethyl-2-pentenenitrile was prepared following a literature procedure (Hatcher et al. J. Heterocycl. Chem. 1989, 26, 1575). POCl3 (22.4 mL), 0.24 mol, 2.4 equiv) was slowly added to a 0° C. solution of DMF (20.2 mL, 0.26 mol, 2.6 equiv) keeping the temp. under 20° C. The resulting pink solid was heated to 40° C., pinacolone (12.5 mL, 0.10 mol) was added to the resulting red solution, and this mixture was heated to 55° C. for 2 h and 75° C. for 2 h. NH2OH.HCl (16.7 g, 0.24 mol, 2.4 equiv) was added to the 75° C. mixture slowly (<100 mg portions; CAUTION gas evolution and foaming). The resulting solution was heated to 85° C. for 2 h, then allowed to cool to room temp. overnight. The resulting yellow gel was separated between H2O (500 mL) and EtOAc (300 mL). The aqueous layer was extracted with EtOAc (2×200 mL). The combined organic layers were washed with a saturated NaCl solution, dried (Na2SO4) and concentrated under reduced pressure to give 3-chloro-4,4-dimethyl-2-pentenenitrile as a brown oil (13.2 g, 93%): 1H NMR (CDCl3) δ1.23 (s, 9H), 5.56 (s, 1H); GC-LRMS m/z (rel abundance) 143 (28%), 145 (11%). This material was used in the next step without further purification.
Name
Quantity
22.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20.2 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
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reactant
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Quantity
16.7 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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